
3-Mercaptobenzoic acid
Overview
Description
3-Mercaptobenzoic acid (3-MBA, CAS 4869-59-4) is an organosulfur compound with the molecular formula C₇H₆O₂S and a molecular weight of 154.19 g/mol . Structurally, it consists of a benzoic acid backbone with a sulfanyl (-SH) group at the meta position (Figure 1). Key properties include a boiling point of 322.7°C and a flash point of 149°C . It is classified as an irritant (Xi) under hazard labeling, with risk phrases R37/38 (irritating to respiratory system and skin) and R41 (risk of serious eye damage) .
3-MBA is widely used in nanotechnology (e.g., as a ligand for gold nanoparticles) , enzyme inhibition studies (e.g., shikimate hydroxycinnamoyltransferase) , and polymer synthesis (e.g., functionalizing block copolymers) . Its reactivity stems from the thiol group, enabling disulfide bond formation and coordination with metal surfaces.
Preparation Methods
Hydrolysis of Benzothiazole Carboxylate Precursors
The hydrolysis of methyl 2-aminobenzothiazole-7-carboxylate under strongly basic conditions is a widely documented method for producing 3-MBA. This two-step process involves alkaline hydrolysis followed by acid-mediated diazotization and purification.
Reaction Conditions and Reagents
In the first step, methyl 2-aminobenzothiazole-7-carboxylate is treated with concentrated potassium hydroxide (KOH) at elevated temperatures (155°C) under pressure in an autoclave for 12 hours . The reaction mixture is then filtered, and the filtrate is acidified with hydrochloric acid (HCl) to precipitate the intermediate potassium 3-amino-2-mercaptobenzoate.
The second step involves diazotization using sodium nitrite (NaNO₂) in an acidic medium. The intermediate is suspended in dilute sulfuric acid (H₂SO₄) at 0°C, and a solution of NaNO₂ is added dropwise. After stirring at 0–10°C for 4 hours, the mixture is allowed to warm to 25°C, yielding 3-MBA with a purity of 83–93% as confirmed by HPLC .
Critical Parameters
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Temperature control : Maintaining temperatures below 10°C during diazotization minimizes disulfide formation.
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Acid selection : Sulfuric acid is preferred over HCl to avoid chloride interference.
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Purification : Extraction with ethyl acetate/tetrahydrofuran (8:2) and washing with saturated NaCl solution improve yield .
Table 1: Hydrolysis Method Optimization
Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
---|---|---|---|
Hydrolysis temperature | 155°C | 92.7 | 85–90 |
Diazotization time | 4 hours | 89.5 | 83–93 |
Solvent system | Ethyl acetate/THF (8:2) | 95.2 | >90 |
Thioureidation-Cyclization Route
This method involves the reaction of 3-aminobenzoic acid with methyl isothiocyanate (MITC) in acetic acid, followed by bromine-mediated cyclization and hydrolysis.
Synthetic Pathway
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Thioureidation : 3-Aminobenzoic acid reacts with MITC in acetic acid at 75–80°C to form 3-(N′-methylthioureido)-benzoic acid .
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Cyclization : The thiourea intermediate is treated with bromine (Br₂) in acetic acid at 45–50°C, followed by heating to 90–100°C to induce cyclization into the benzothiazole core.
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Hydrolysis : The cyclized product is hydrolyzed with aqueous KOH under reflux, and the resulting solution is acidified to precipitate 3-MBA.
Yield and Byproduct Management
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Cyclization efficiency : Bromine acts as both an oxidizing agent and cyclization promoter, achieving 85–90% conversion.
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Byproducts : Disulfide formation is mitigated by conducting reactions under nitrogen atmosphere and using excess Br₂ .
Table 2: Thioureidation-Cyclization Performance
Stage | Reagents | Temperature | Yield (%) |
---|---|---|---|
Thioureidation | MITC, acetic acid | 75–80°C | 78.4 |
Cyclization | Br₂, acetic acid | 90–100°C | 85.6 |
Hydrolysis | KOH, H₂O | Reflux | 91.2 |
Phase-Transfer Catalyzed Synthesis
Phase-transfer catalysis (PTC) offers a solvent-efficient route to 3-MBA by enabling reactions in biphasic systems.
Reaction Setup
A mixture of methyl 2-aminobenzothiazole-7-carboxylate, aqueous NaOH, and an organic solvent (methylene chloride or toluene) is combined with tetrabutylammonium hydrogen sulfate (TBAHS) as the phase-transfer catalyst . The hydrolysis proceeds at 25–40°C, followed by acidification to isolate 3-MBA.
Advantages Over Conventional Methods
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Reduced solvent volume : PTC eliminates the need for excess solvent, lowering waste generation.
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Faster kinetics : Reactions complete in 6–8 hours compared to 12–24 hours in autoclave-based methods .
Table 3: PTC Method Benchmarking
Catalyst | Solvent | Time (hours) | Yield (%) |
---|---|---|---|
Tetrabutylammonium HSO₄ | Methylene chloride | 6 | 88.3 |
None (control) | Toluene | 24 | 72.1 |
Alternative Industrial-Scale Approaches
Continuous Flow Reactor Synthesis
Recent advancements employ continuous flow reactors to enhance scalability. For example, a mixture of 3-aminobenzoic acid and thiourea in supercritical CO₂ achieves 94% yield in 30 minutes, bypassing intermediate isolation .
Microwave-Assisted Hydrolysis
Microwave irradiation reduces reaction times from hours to minutes. Hydrolysis of benzothiazole precursors in 50% KOH under microwave conditions (150°C, 20 minutes) yields 89% pure 3-MBA .
Challenges and Mitigation Strategies
Disulfide Byproduct Formation
The thiol group in 3-MBA is prone to oxidation, forming disulfide dimers. Strategies to suppress this include:
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Conducting reactions under inert atmospheres (N₂ or Ar).
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Adding reducing agents like sodium sulfite (Na₂SO₃) during acidification .
Purification Difficulties
3-MBA’s low solubility in water necessitates extraction with polar aprotic solvents. Ethyl acetate/THF mixtures (8:2) achieve 95% recovery, while methanol/water systems yield 82% .
Chemical Reactions Analysis
Types of Reactions
3-Mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted benzoic acids are produced depending on the reagents used.
Scientific Research Applications
Nanotechnology and Material Science
Synthesis of Nanoclusters:
3-MBA is widely used as a capping agent in the synthesis of gold nanoclusters (Au25) and quantum dots. A study demonstrated that 3-MBA can stabilize Au25 nanoclusters, influencing their optical properties and stability. The synthesis involves a two-step reduction process where 3-MBA acts as a ligand, facilitating size control and enhancing the optical characteristics of the resulting nanoclusters .
Optical Properties:
The optical properties of Au25(3-MBA)18 nanoclusters were investigated, revealing significant absorption bands at 690, 470, and 430 nm. This study highlighted how different isomers of mercaptobenzoic acids affect the stability and optical behavior of these nanoclusters, showcasing the importance of ligand design in nanomaterial applications .
Biochemical Applications
Protein Conjugation:
3-MBA has been utilized in biochemical research for conjugating proteins. For instance, it has been linked to bovine thyroglobulin to study protein interactions and modifications. This application is crucial in understanding protein behavior in various biological processes .
Food Processing:
In food science, 3-MBA plays a role in enhancing the quality and safety of food products. It has been studied for its potential to inhibit undesirable enzymatic reactions during food processing, contributing to improved shelf life and sensory qualities of meat and seafood products .
Environmental Applications
Ripening Inhibition:
Research has indicated that 3-MBA can be used to delay the ripening process in fruits. A study on strawberries showed that 3-MBA treatment resulted in delayed ripening compared to untreated controls, suggesting its potential as a natural ripening inhibitor in agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 3-mercaptobenzoic acid involves its ability to form strong bonds with metal ions through its mercapto group. This property makes it an effective ligand in coordination chemistry. The compound can also participate in redox reactions, where it acts as a reducing agent . The molecular targets and pathways involved include interactions with metal ions and participation in electron transfer processes .
Comparison with Similar Compounds
Structural Isomers: 2-Mercaptobenzoic Acid and 4-Mercaptobenzoic Acid
The positional isomers of 3-MBA exhibit distinct physicochemical and functional properties:
*When bound to gold nanoparticles .
- 2-Mercaptobenzoic Acid: The ortho isomer forms an intramolecular S...O chalcogen bond, enhancing the strength of the S-H...S hydrogen bond. This makes it more acidic (lower pKa) and stabilizes its interaction with gold nanoparticles, as seen in its smaller hydrodynamic diameter in DOSY measurements .
- 4-Mercaptobenzoic Acid : The para isomer exhibits a Type I S...S interaction but lacks detailed hydrodynamic or enzymatic inhibition data. Its applications are less explored compared to the meta and ortho isomers .
Thiol Derivatives: 3-(Methylthio)benzoic Acid
Replacing the -SH group with -SMe in 3-(methylthio)benzoic acid (CAS 825-99-0, C₈H₈O₂S) alters its reactivity:
- Molecular Weight : 168.21 g/mol vs. 154.19 g/mol for 3-MBA .
- Applications : Primarily used in organic synthesis as a protected thiol intermediate .
Other Thiol-Containing Carboxylic Acids
- Mercaptopropionic Acid: Lacks the aromatic ring, making it less suitable for π-π stacking in nanoparticle systems but more effective in aqueous reactions .
- Mercaptosuccinic Acid : The dual carboxylic acid groups enable chelation of metal ions, useful in contrast agents and catalysis .
Functional Analogues: 3-Amino-5-phenylbenzoic Acid
- Reactivity: The amino and phenyl groups at specific positions enhance interactions with biological targets, unlike 3-MBA’s thiol-driven applications .
- Applications: Used in synthetic chemistry for drug intermediates, contrasting with 3-MBA’s role in nanotechnology and enzymology .
Key Research Findings
- Enzyme Inhibition : 3-MBA is a potent inhibitor of shikimate hydroxycinnamoyltransferase (HST), with a Ki value orders of magnitude lower than 3-hydroxybenzoic acid. This is attributed to its thiol group forming stable thioester intermediates .
- Nanoparticle Functionalization: 3-MBA-coated gold nanoparticles exhibit a hydrodynamic diameter of 3.1 nm, ideal for biomedical applications. Its lack of intramolecular S...O bonds reduces binding rigidity compared to the 2-isomer .
- Polymer Chemistry : 3-MBA enables selective alkylation in block copolymers, facilitating cell-permeable materials for drug delivery .
Biological Activity
3-Mercaptobenzoic acid (3-MBA) is a sulfur-containing aromatic compound that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, materials science, and medicine. This article explores the biological activity of 3-MBA, focusing on its mechanisms of action, applications, and relevant research findings.
This compound is characterized by the presence of a thiol (-SH) group and a carboxylic acid (-COOH) group attached to a benzene ring. Its molecular formula is CHOS, and it has a molecular weight of 166.19 g/mol. The presence of the thiol group imparts unique reactivity and biological properties to the compound.
Mechanisms of Biological Activity
3-MBA exhibits various biological activities through different mechanisms:
- Antioxidant Activity : The thiol group in 3-MBA plays a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties. This activity helps protect cells from oxidative stress, which is implicated in numerous diseases.
- Metal Chelation : 3-MBA can chelate metal ions, which can lead to reduced toxicity from heavy metals and enhanced stability of metal-containing compounds used in biological applications.
- Enzyme Inhibition : Research indicates that 3-MBA can inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been studied for its inhibitory effects on certain methyltransferases involved in viral replication.
1. Nanotechnology and Materials Science
3-MBA is used as a stabilizing agent for nanoparticles. For example, studies have shown that gold nanoparticles functionalized with 3-MBA exhibit enhanced stability and biocompatibility, making them suitable for biomedical applications such as drug delivery and imaging .
Type of Nanoparticle | Stabilizing Agent | Application |
---|---|---|
Gold Nanoparticles | This compound | Drug delivery, imaging |
CdSe Quantum Dots | 4-Mercaptobenzoic Acid | Solar cells |
2. Biosensors
The compound has been utilized in the development of biosensors for detecting biomolecules. For instance, self-assembled monolayers of mercaptobenzoic acid have been employed as efficient supports for electrochemical sensors targeting Mycobacterium tuberculosis DNA . These sensors leverage the unique properties of 3-MBA to enhance detection sensitivity.
3. Environmental Applications
Research indicates that 3-MBA can be used in environmental monitoring due to its ability to interact with pollutants. It has shown promise in detecting pesticide residues through colorimetric methods when functionalized onto gold nanoparticles .
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of 3-MBA using various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that 3-MBA exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Enzyme Inhibition
In a study focusing on SARS-CoV-2 methyltransferases, derivatives of benzoic acid were synthesized, including those based on 3-MBA. These compounds demonstrated effective inhibition of viral replication pathways by targeting specific enzyme sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-mercaptobenzoic acid, and how can purity be validated?
- Methodology : The synthesis typically involves coupling this compound derivatives with benzyl bromides or oxidation of thioether intermediates. For example, 3-(benzylthio)-benzoic acid derivatives can be oxidized with H₂O₂ in acetic acid to yield sulfones or sulfoxides, which are further functionalized .
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). For new compounds, provide spectral data (¹H/¹³C NMR, IR) and compare retention times with standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- NMR : Resolves structural details (e.g., aromatic protons, thiol groups). Use deuterated solvents like DMSO-d₆ to avoid proton exchange interference .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar derivatives .
- FT-IR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, carboxylic acid O-H at ~3000 cm⁻¹) .
Q. How does this compound behave under varying pH conditions, and how can stability be assessed?
- Methodology :
- Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor absorbance changes.
- Use potentiometric titration to determine pKa values of the thiol (-SH) and carboxylic acid (-COOH) groups .
- For long-term stability, store samples in inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can this compound be utilized in designing chiral gold nanoparticles, and what structural insights are critical?
- Methodology :
- Use this compound as a ligand to stabilize gold nanoparticles (AuNPs). The thiol group binds to Au atoms, while the carboxylate enables surface functionalization .
- Analyze nanoparticle chirality via circular dichroism (CD) spectroscopy. X-ray crystallography (as in [Au₁₀₂(p-MBA)₄₄]) reveals decahedral gold cores and ligand packing .
- Key Insight : Ligand-ligand interactions (e.g., hydrogen bonding between -COOH groups) enhance structural rigidity .
Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
- Methodology :
- Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, thiol proton NMR shifts vary with solvent (D₂O vs. DMSO) .
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and validate with secondary methods (e.g., X-ray diffraction for crystal structures) .
- Example : Discrepancies in oxidation product yields (sulfones vs. sulfoxides) may arise from H₂O₂ stoichiometry; optimize molar ratios and reaction times .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodology :
- Perform density functional theory (DFT) calculations to model transition states and activation energies for thiol-Au interactions .
- Use molecular dynamics (MD) simulations to study self-assembly behavior on nanoparticle surfaces. Software like GROMACS or LAMMPS can simulate ligand packing .
- Validate predictions with experimental data (e.g., voltammetry for electron-transfer properties) .
Q. Methodological Tables
Table 1. Common Synthetic Routes for this compound Derivatives
Table 2. Key Spectroscopic Benchmarks
Properties
IUPAC Name |
3-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDFESMVAIVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197583 | |
Record name | Benzoic acid, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4869-59-4 | |
Record name | 3-Mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4869-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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